
9-(Bromomethyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Bromomethyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a bromomethyl group attached to the ninth position of the fluorene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)-9H-fluorene typically involves the bromination of 9-methylfluorene. This can be achieved using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in a solvent like carbon tetrachloride at room temperature. The bromination process selectively targets the methyl group, converting it into a bromomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient bromination and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 9-(Bromomethyl)-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include azidomethylfluorene, thiocyanatomethylfluorene, and aminomethylfluorene.
Oxidation Reactions: Products include fluorene-9-carboxaldehyde and fluorene-9-carboxylic acid.
Reduction Reactions: The major product is 9-methylfluorene.
Scientific Research Applications
9-(Bromomethyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the development of fluorescent probes and markers for biological imaging.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-(Bromomethyl)-9H-fluorene is primarily based on its ability to undergo substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various functional groups. This reactivity is exploited in the synthesis of derivatives with specific properties. The molecular targets and pathways involved depend on the nature of the substituents introduced during these reactions.
Comparison with Similar Compounds
9-Methylfluorene: Lacks the bromomethyl group, making it less reactive in substitution reactions.
9-(Chloromethyl)-9H-fluorene: Similar in structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
9-(Iodomethyl)-9H-fluorene: Contains an iodomethyl group, which is more reactive than the bromomethyl group but less commonly used due to its higher cost and lower availability.
Uniqueness: 9-(Bromomethyl)-9H-fluorene is unique due to its balanced reactivity and availability. The bromomethyl group provides a good leaving group for substitution reactions, making it a versatile intermediate in organic synthesis. Its reactivity is higher than that of the chloromethyl derivative but more manageable than the iodomethyl derivative, making it a preferred choice for many applications.
Properties
IUPAC Name |
9-(bromomethyl)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNOBILRVUSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
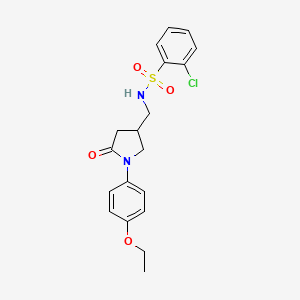
![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)
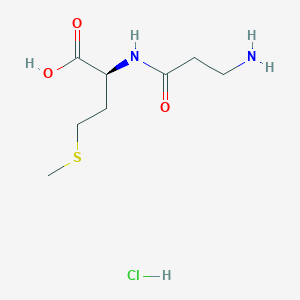
![3-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2912555.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)
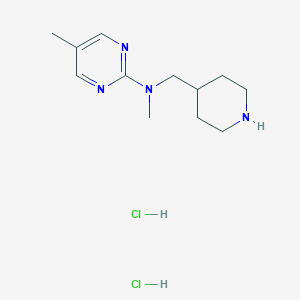
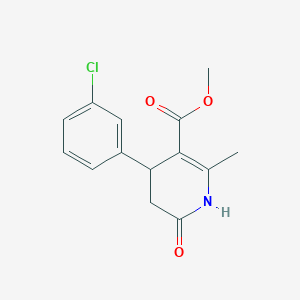
![(3Z)-1-benzyl-3-{[(2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2912560.png)
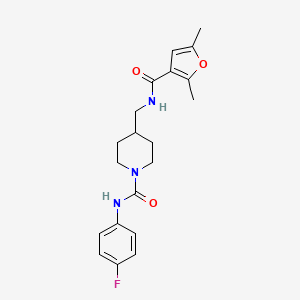
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)amino]acetamide](/img/structure/B2912563.png)
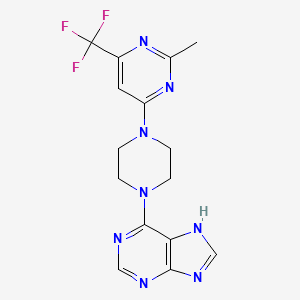
![5-(2-benzylsulfanylacetyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2912569.png)
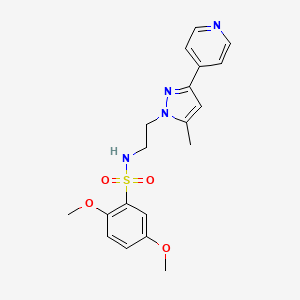
![N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2912571.png)
